![molecular formula C8H8BrN3S B15240509 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)
1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine is a chemical compound that features a bromothiophene moiety linked to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another bromothiophene derivative with similar structural features.
Thiophene-Linked 1,2,4-Triazoles: Compounds with a thiophene ring linked to a triazole moiety, exhibiting similar chemical properties.
Uniqueness: 1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of a bromothiophene and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C8H8BrN3S |
|---|---|
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
1-[(4-bromothiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3S/c9-6-3-7(13-5-6)4-12-2-1-8(10)11-12/h1-3,5H,4H2,(H2,10,11) |
Clave InChI |
YDIAOMRCRYPKPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1N)CC2=CC(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15240442.png)
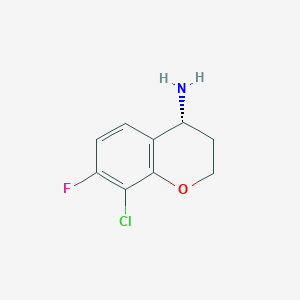

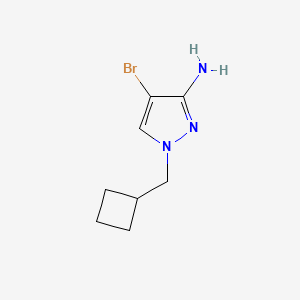

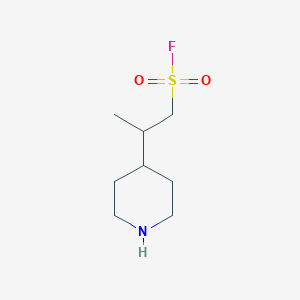
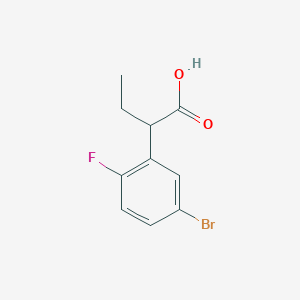
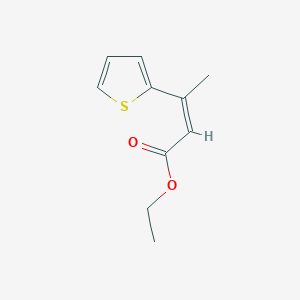
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
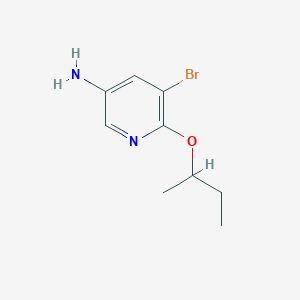
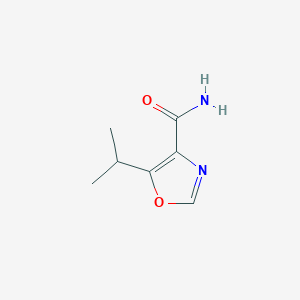


![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)
